REACTION_SMILES
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[CH2:2]([N:3]([CH2:4][CH3:5])[CH2:6][CH3:7])[CH3:8].[CH3:35][N:36]([CH3:37])[C:38](=[O:39])[N:40]([CH3:41])[CH3:42].[ClH:1].[NH2:9][c:10]1[cH:11][cH:12][c:13]([Cl:14])[cH:15][cH:16]1.[NH3:43].[OH2:44].[n:17]1[cH:18][cH:19][c:20]([CH2:23][c:24]2[n:25][nH:26][c:27](=[O:34])[c:28]3[cH:29][cH:30][cH:31][cH:32][c:33]23)[cH:21][cH:22]1>>[NH:9]([c:10]1[cH:11][cH:12][c:13]([Cl:14])[cH:15][cH:16]1)[c:27]1[n:26][n:25][c:24]([CH2:23][c:20]2[cH:19][cH:18][n:17][cH:22][cH:21]2)[c:33]2[c:28]1[cH:29][cH:30][cH:31][cH:32]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]nc(Cc2ccncc2)c2ccccc12
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Name
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Type
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product
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Smiles
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Clc1ccc(Nc2nnc(Cc3ccncc3)c3ccccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |